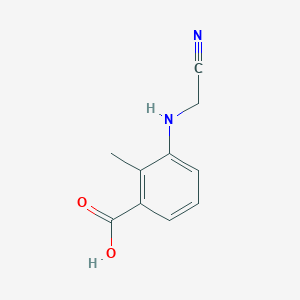

3-(Cyanomethylamino)-2-methylbenzoic acid

Description

Properties

IUPAC Name |

3-(cyanomethylamino)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-8(10(13)14)3-2-4-9(7)12-6-5-11/h2-4,12H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWRDAHAMJNQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263001 | |

| Record name | 3-[(Cyanomethyl)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-07-7 | |

| Record name | 3-[(Cyanomethyl)amino]-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Cyanomethyl)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Cyanomethylamino)-2-methylbenzoic Acid

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 3-(Cyanomethylamino)-2-methylbenzoic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis. The narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations that ensure a robust and reproducible synthesis.

Introduction and Strategic Overview

This compound is a substituted anthranilic acid derivative. The synthetic strategy is logically dissected into a two-step sequence, beginning with the formation of a key intermediate, 3-amino-2-methylbenzoic acid, followed by the introduction of the cyanomethyl moiety via N-alkylation. This approach is predicated on the availability of starting materials and the reliability of the chosen chemical transformations.

The overall synthetic workflow is designed for clarity and efficiency, ensuring that each stage is self-validating through appropriate purification and characterization.

An In-depth Technical Guide to the Chemical Properties of 3-(Cyanomethylamino)-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyanomethylamino)-2-methylbenzoic acid is a multifaceted organic compound with considerable potential in medicinal chemistry and organic synthesis.[1] As a derivative of 3-amino-2-methylbenzoic acid, it serves as a valuable intermediate in the creation of complex, biologically active molecules.[1][2] The strategic incorporation of a cyanomethylamino group can significantly influence the pharmacological profile of a target compound, making this molecule a subject of interest for drug discovery programs.[1] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and predicted spectroscopic data, offering a foundational resource for researchers.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Aminobenzoic acid | 3-Aminobenzoic acid | 4-Aminobenzoic acid |

| Molecular Formula | C10H10N2O2 | C₇H₇NO₂ | C₇H₇NO₂ | C₇H₇NO₂ |

| Molecular Weight | 190.20 g/mol [5] | 137.14 g/mol | 137.14 g/mol [3] | 137.14 g/mol |

| Melting Point | Not available (predicted to be a crystalline solid) | 146.5 °C | 173 °C[3] | 187-189 °C[3] |

| Water Solubility | Predicted to have limited solubility | 3.5 mg/mL at 20 °C[3] | 5.9 g/L at 15 °C[3] | 4.7 g/L at 20 °C |

| pKa (carboxyl group) | Predicted to be ~3-4 | ~2.17[3] | ~3.07[3] | ~2.38-2.50[3] |

| pKa (amino group) | Predicted to be ~4-5 | ~4.85[3] | ~4.79[3] | ~4.85-4.88[3] |

The acidity of the carboxylic acid and the basicity of the amino group are influenced by their positions on the aromatic ring and by the electronic effects of the other substituents.[6] In ortho-substituted aminobenzoic acids, intramolecular hydrogen bonding between the amino and carboxylic acid groups can affect their acidity.[7]

Synthesis and Purification

A plausible synthetic route for this compound starts from the commercially available 2-methyl-3-nitrobenzoic acid. The synthesis involves a two-step process: reduction of the nitro group followed by N-alkylation with 2-bromoacetonitrile.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Amino-2-methylbenzoic acid

This procedure is adapted from a known method for the synthesis of 3-amino-2-methylbenzoic acid.[8]

-

Dissolve 2-methyl-3-nitrobenzoic acid (1 equivalent) in ethyl acetate in a two-necked round-bottom flask.

-

Add a catalytic amount of 5% Palladium on carbon (Pd/C).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 15 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude 3-amino-2-methylbenzoic acid. This intermediate can be purified by column chromatography.[8]

Step 2: Synthesis of this compound

This step involves the N-alkylation of the synthesized 3-amino-2-methylbenzoic acid.

-

Dissolve 3-amino-2-methylbenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a weak base, such as potassium carbonate (K₂CO₃) (2-3 equivalents), to the solution.

-

Add 2-bromoacetonitrile (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring its progress by TLC.

-

After the reaction is complete, pour the mixture into water and acidify to a pH of approximately 5.4 with a dilute acid like hydrochloric acid to precipitate the product.[9]

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not available, its characteristic spectral features can be predicted based on its structure and data from analogous compounds.[10][11]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methylene group of the cyanomethyl substituent, and the amine and carboxylic acid protons. The chemical shifts (δ) are predicted in ppm relative to a standard reference like tetramethylsilane (TMS).

-

Aromatic Protons (3H): Expected in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to a complex splitting pattern (doublets, triplets, or multiplets).

-

Carboxylic Acid Proton (1H): A broad singlet is expected at δ 10.0-13.0 ppm.

-

Amine Proton (1H): A broad singlet or triplet (if coupled to the methylene protons) is expected in the range of δ 4.0-6.0 ppm.

-

Methylene Protons (2H): A singlet or a doublet (if coupled to the amine proton) is expected around δ 4.0-4.5 ppm.

-

Methyl Protons (3H): A singlet is expected around δ 2.2-2.5 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carboxylic Carbonyl Carbon: Expected in the range of δ 165-175 ppm.

-

Aromatic Carbons (6C): Expected in the range of δ 110-150 ppm.

-

Nitrile Carbon: Expected around δ 115-120 ppm.

-

Methylene Carbon: Expected around δ 35-45 ppm.

-

Methyl Carbon: Expected around δ 15-20 ppm.

Predicted IR Spectrum

The infrared (IR) spectrum will show characteristic absorption bands for the functional groups present in the molecule.[10]

-

O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Secondary Amine): A moderate band around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2240-2260 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-N Stretch: A band in the range of 1250-1350 cm⁻¹.

Predicted Mass Spectrum

Mass spectrometry (MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 190.

-

Major Fragmentation Peaks: Expect to see fragmentation corresponding to the loss of the carboxylic acid group (-COOH, m/z = 45), loss of the cyanomethyl group (-CH₂CN, m/z = 40), and other characteristic cleavages of the aromatic ring and substituents.

Applications and Biological Relevance

This compound is primarily recognized for its role as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] The presence of multiple functional groups—a carboxylic acid, a secondary amine, and a nitrile—allows for a wide array of chemical transformations.[2] This makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery.

The structural motif of substituted aminobenzoic acids is found in a variety of biologically active compounds, including anti-inflammatory agents and analgesics.[2] The introduction of the cyanomethylamino group can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

Stability and Handling

As with many aminobenzoic acid derivatives, this compound is expected to be a stable solid under standard laboratory conditions. However, it may be sensitive to light and air, leading to discoloration over time.[12] It is advisable to store the compound in a cool, dark, and dry place. The cyanomethylamino group may be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to degradation.[13] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.

Analytical Methods

The purity and identity of this compound can be determined using a variety of analytical techniques.[14]

-

High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.[15] Detection can be achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a highly sensitive and selective method for both quantification and structural confirmation.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in the spectroscopic characterization section, ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the key functional groups.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While detailed experimental data on its properties are limited, this guide provides a comprehensive overview based on its chemical structure and the properties of related compounds. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for researchers to begin working with this versatile molecule. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.

References

- A Comparative Analysis of 4-Aminobenzoic Acid Isomers: Physicochemical Properties, Biological Activities, and Experimental Proto. (n.d.). BenchChem. Retrieved January 19, 2026, from https://www.benchchem.com/product/b5678

- 3-Amino-2-methylbenzoic acid synthesis. (n.d.). ChemicalBook. Retrieved January 19, 2026, from https://www.chemicalbook.com/synthesis/52130-17-3.html

- The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. (2016). RSC Publishing. Retrieved January 19, 2026, from https://pubs.rsc.org/en/content/articlelanding/2016/cp/c6cp04712a

- 4-Aminobenzoic Acid. (n.d.). PubChem. Retrieved January 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzoic-acid

- Thermal Studies on Some Substituted Aminobenzoic Acids. (2019). ResearchGate. Retrieved January 19, 2026, from https://www.researchgate.net/publication/335165935_Thermal_Studies_on_Some_Substituted_Aminobenzoic_Acids

- Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid? (2021). Chemistry Stack Exchange. Retrieved January 19, 2026, from https://chemistry.stackexchange.com/questions/151044/why-is-para-aminobenzoic-acid-more-acidic-than-ortho-aminobenzoic-acid

- Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved January 19, 2026, from https://www.env.go.jp/en/chemi/pops/manual/03-00.pdf

- Supporting Information. (n.d.). Retrieved January 19, 2026, from https://www.rsc.

- Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from https://www.inno-pharmchem.com/news/unlocking-potential-the-significance-of-3-amino-2-methylbenzoic-acid-in-chemical-synthesis-53491225.html

- A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. (2012). National Center for Biotechnology Information. Retrieved January 19, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3342909/

- Method for preparing 3-amino-2-methyl benzoic acid. (2014). Google Patents. Retrieved January 19, 2026, from https://patents.google.

- Preparation method of 3-methyl-2-aminobenzoic acid. (2020). Google Patents. Retrieved January 19, 2026, from https://patents.google.

- Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from https://www.rsc.

- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 19, 2026, from https://www.

- Synthesis of N-Substituted 3-Amino-2-pyridones. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from https://pubmed.ncbi.nlm.nih.gov/35959957/

- Benzoic acid, 3-amino-, methyl ester. (n.d.). NIST Chemistry WebBook. Retrieved January 19, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C4518109&Type=MASS

- This compound. (n.d.). Chem-Impex. Retrieved January 19, 2026, from https://www.chemimpex.com/products/3-cyanomethylamino-2-methylbenzoic-acid

- 2-Amino-3-methylbenzoic acid. (n.d.). PubChem. Retrieved January 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/78101

- Benzoic acid, 2-(methylamino)-. (n.d.). NIST Chemistry WebBook. Retrieved January 19, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C119686&Type=IR-SPEC

- This compound. (n.d.). Fluorochem. Retrieved January 19, 2026, from https://www.fluorochem.co.uk/product/f306429

- Degradation kinetics and mechanism of N6-[(dimethylamino)methylene]mitomycin C in aqueous solutions. (1988). National Center for Biotechnology Information. Retrieved January 19, 2026, from https://pubmed.ncbi.nlm.nih.gov/3205315/

- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark. Retrieved January 19, 2026, from https://dergipark.org.tr/en/pub/bise/issue/35889/403166

- The Stability of Anthocyanins and Their Derivatives through Clay Minerals: Revising the Current Literature. (2022). MDPI. Retrieved January 19, 2026, from https://www.mdpi.com/2079-4991/12/1/129

- A comparative study on three analytical methods for the determination of the neurotoxin BMAA in cyanobacteria. (2012). Royal Netherlands Academy of Arts and Sciences (KNAW). Retrieved January 19, 2026, from https://pure.knaw.nl/ws/portalfiles/portal/486240/PLoS_One_2012_7_5_.pdf

- IR Spectra of Selected Compounds. (2020). Chemistry LibreTexts. Retrieved January 19, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_Lab_Techniques_(Nichols)/05%3A_Infrared_Spectroscopy/5.S%3A_IR_Spectra_of_Selected_Compounds

- Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. (n.d.). Benchchem. Retrieved January 19, 2026, from https://www.benchchem.com/product/b6121

- CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid. (n.d.). CymitQuimica. Retrieved January 19, 2026, from https://www.cymitquimica.com/cas/603-80-5

- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2005). Retrieved January 19, 2026, from https://www.infona.pl/resource/bwmeta1.element.elsevier-18a243c4-e408-3e4b-84a1-8d2621043372

- Fig. S1 (a) IR spectra of 1 – 3 ; (b) IR spectra of p-hydroxybenzoic acid, NaAc and malonic acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from https://www.researchgate.net/figure/a-IR-spectra-of-1-3-b-IR-spectra-of-p-hydroxybenzoic-acid-NaAc-and-malonic_fig1_357639534

- Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. (2023). MDPI. Retrieved January 19, 2026, from https://www.mdpi.com/2079-4991/13/23/3040

- 3-Methylbenzoic acid. (n.d.). MedchemExpress.com. Retrieved January 19, 2026, from https://www.medchemexpress.com/3-methylbenzoic-acid.html

- 2-Amino-3-methylbenzoic acid. (n.d.). SpectraBase. Retrieved January 19, 2026, from https://spectrabase.com/spectrum/G0RWa1H08xV

- Benzoic acid, 3-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 19, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C99047&Type=MASS

- Predicted GC-MS Spectrum - Methylamine GC-MS (Non-derivatized) - 70eV, Positive. (n.d.). Human Metabolome Database.

- 2-Amino-3-methylbenzoic acid. (n.d.). NIST Chemistry WebBook. Retrieved January 19, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C4389451&Type=MASS

- Benzoic acid, 3-methoxy-2-(methylamino)-, methyl ester. (n.d.). NIST Chemistry WebBook. Retrieved January 19, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C483647&Type=IR-SPEC

- Atmospheric Degradation of Amines (ADA). (2010). NILU.

- Methylamine and dimethylamine photocatalytic degradation—Adsorption isotherms and kinetics. (2011). ResearchGate. Retrieved January 19, 2026, from https://www.researchgate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04941A [pubs.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Degradation kinetics and mechanism of N6-[(dimethylamino)methylene]mitomycin C in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. env.go.jp [env.go.jp]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Cyanomethylamino)-2-methylbenzoic acid

CAS Number: 1000340-07-7

This technical guide provides a comprehensive overview of 3-(Cyanomethylamino)-2-methylbenzoic acid, a versatile intermediate with significant potential in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a proposed synthesis pathway, and potential applications.

Chemical Identity and Properties

This compound is a substituted aromatic compound featuring a benzoic acid moiety, a methyl group at the 2-position, and a cyanomethylamino group at the 3-position. This unique arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules.[1]

| Property | Value | Source |

| CAS Number | 1000340-07-7 | [2] |

| Molecular Formula | C10H10N2O2 | [2] |

| Molecular Weight | 190.202 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC1=C(NCC#N)C=CC=C1C(=O)O | [2] |

| InChI | InChI=1S/C10H10N2O2/c1-7-8(10(13)14)3-2-4-9(7)12-6-5-11/h2-4,12H,6H2,1H3,(H,13,14) | [2] |

| Purity | Typically ≥95.0% | [2] |

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Alkylation of the Amine: 3-Amino-2-methylbenzoic acid is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

A slight excess of a base, for example, potassium carbonate (K2CO3), is added to the solution to act as a proton scavenger.

-

Bromoacetonitrile is then added dropwise to the reaction mixture at room temperature. The reaction is stirred for a period of time, typically several hours, until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified, likely through column chromatography or recrystallization, to yield the final product, this compound.

This proposed synthesis is based on the standard N-alkylation of an aromatic amine. The choice of bromoacetonitrile provides the necessary cyanomethyl group.

Potential Applications

As an intermediate, this compound is valuable in the synthesis of biologically active molecules.[1] The presence of the cyanomethylamino group can be particularly useful in the development of novel drug candidates, where it may enhance the pharmacological properties of the target compounds.[1] Its structural motifs are found in various classes of pharmaceuticals, suggesting its potential use in creating new therapeutics. Beyond pharmaceuticals, it could also be utilized in the production of agrochemicals and other specialty chemicals.[1]

Safety and Handling

This compound is classified as harmful and an irritant.[2] The following hazard statements apply:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area or a fume hood.[2] In case of accidental ingestion, medical advice should be sought immediately.[2]

Caption: Key safety information for this compound.

Conclusion

This compound is a chemical intermediate with considerable potential for use in research and development, particularly within the pharmaceutical and specialty chemical sectors. While detailed studies on this specific molecule are limited in the public domain, its structural features suggest it is a valuable building block for the synthesis of novel compounds. The proposed synthetic route offers a viable method for its preparation, enabling further investigation into its properties and applications. As with all chemical reagents, appropriate safety measures must be observed during its handling and use.

References

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(Cyanomethylamino)-2-methylbenzoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Small molecule drug discovery is a cornerstone of modern therapeutics, yet the journey from a novel chemical entity to a well-understood clinical candidate is fraught with challenges. A critical and often arduous phase is the elucidation of the compound's mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for investigating the MoA of a novel compound, 3-(Cyanomethylamino)-2-methylbenzoic acid . Due to the current absence of published biological data for this specific molecule, this document serves as both a strategic roadmap and a practical handbook. We will begin by postulating a plausible, data-driven hypothetical MoA based on structural analysis and pharmacophore modeling. Subsequently, we will detail a rigorous, multi-tiered experimental strategy designed to identify its molecular target, validate the interaction, and characterize the downstream cellular consequences. This guide is built upon the pillars of scientific integrity, emphasizing self-validating experimental systems and authoritative, well-referenced protocols to empower researchers in their quest to unravel the therapeutic potential of new chemical entities.

Introduction and Structural Analysis of this compound

The compound this compound (Molecular Formula: C₁₀H₁₀N₂O₂) is a small organic molecule with several functional groups that suggest potential for biological activity[1]. A thorough analysis of its structure is the first step in forming a testable hypothesis regarding its MoA.

-

Benzoic Acid Moiety: The carboxylic acid group is a common feature in many drugs, often acting as a hydrogen bond donor or acceptor, or forming salt bridges with basic residues (e.g., lysine, arginine) in a protein's active site.

-

Secondary Amine: This group can serve as a crucial hydrogen bond donor, a common interaction motif in ligand-protein binding.

-

Aromatic Ring: The methyl-substituted benzene ring provides a hydrophobic scaffold that can engage in van der Waals or π-π stacking interactions within a binding pocket.

-

Cyanomethyl Group: The nitrile functionality is a polar group that can act as a hydrogen bond acceptor.

Collectively, these features resemble pharmacophores found in various classes of enzyme inhibitors, particularly those that target ATP-binding sites, such as protein kinases[2][3][4]. Kinases are a major class of drug targets, and their ATP-binding pockets are well-characterized, often accommodating ligands with similar aromatic and hydrogen-bonding features[2].

Postulating a Hypothetical Mechanism of Action

Based on the structural analysis, we hypothesize that This compound acts as a competitive inhibitor of a protein kinase . This hypothesis is grounded in the observation that many known kinase inhibitors possess a heterocyclic ring system that occupies the adenine region of the ATP-binding site, complemented by functional groups that form hydrogen bonds with the kinase hinge region[4]. The benzoic acid and secondary amine of our compound of interest could fulfill these roles.

This guide will, therefore, outline the experimental path to test this hypothesis, starting from the unbiased identification of its protein target(s) to the detailed characterization of its effect on the relevant signaling pathway.

Phase 1: Unbiased Target Identification

The foundational step in MoA elucidation is to identify the direct molecular target(s) of the compound. Phenotypic screening can reveal a compound's effect, but it does not identify the causal protein interaction[1]. Chemical proteomics approaches, such as affinity-based pull-downs, are powerful tools for "fishing" for the target protein from a complex biological sample[5].

Experimental Strategy: Affinity Chromatography-Mass Spectrometry (AC-MS)

The core principle of this technique is to immobilize the small molecule (the "bait") on a solid support and use it to capture interacting proteins (the "prey") from a cell lysate. The captured proteins are then identified using mass spectrometry[2].

The overall workflow is depicted below:

Caption: Workflow for affinity chromatography-mass spectrometry.

Detailed Protocol: AC-MS

Rationale: This protocol is designed to be self-validating through the inclusion of a crucial competitive elution control.

-

Probe Synthesis:

-

Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine). The linker should be attached at a position determined by structure-activity relationship (SAR) studies to minimally interfere with target binding.

-

-

Immobilization:

-

Covalently couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol. This creates the "bait" resin.

-

Prepare a control resin by quenching NHS-activated beads with ethanolamine to block reactive groups. This control is essential to identify proteins that bind non-specifically to the resin matrix.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) and harvest cells.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Pull-down:

-

Incubate the clarified cell lysate with the bait resin and the control resin in parallel for 2-4 hours at 4°C with gentle rotation.

-

Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution (Critical Step for Validation):

-

Divide the washed bait resin into two aliquots.

-

Elution 1 (Competitive): Elute one aliquot with lysis buffer containing a high concentration (e.g., 100 µM) of the free, unmodified this compound. This will specifically displace proteins that bind to the compound.

-

Elution 2 (Non-specific): Elute the second aliquot with a denaturing buffer (e.g., SDS-PAGE sample buffer). This will elute all bound proteins.

-

-

Mass Spectrometry Analysis:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are present in the competitive elution lane but absent or significantly reduced in the control resin eluate.

-

Perform in-gel tryptic digestion of the excised bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS spectra against a protein database (e.g., Swiss-Prot).

-

Data Interpretation: A high-confidence "hit" is a protein that is (1) identified in the eluate from the bait resin, (2) significantly enriched compared to the control resin, and (3) specifically displaced by the free compound in the competitive elution step.

Phase 2: Target Validation and Interaction Characterization

Identifying a protein by AC-MS is a significant step, but it is not definitive proof of a direct and functionally relevant interaction. Target validation is a critical phase to confirm the binding and begin to quantify its parameters[6].

Experimental Strategy: Biophysical and Biochemical Assays

We will employ a suite of orthogonal assays to validate the interaction between this compound and the candidate protein(s) identified in Phase 1.

-

Surface Plasmon Resonance (SPR): To confirm direct binding and measure kinetics.

-

Isothermal Titration Calorimetry (ITC): To determine binding thermodynamics.

-

In Vitro Enzyme Activity Assay: To assess the functional consequence of binding (inhibition).

Detailed Protocol: Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that provides real-time quantitative data on binding affinity (K D), and association (k a ) and dissociation (k d ) rates, confirming a direct physical interaction[6].

-

Protein Immobilization:

-

Covalently immobilize the purified candidate target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a non-relevant protein to serve as a reference surface.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the compound solutions over the protein and reference surfaces at a constant flow rate, starting with the lowest concentration.

-

Record the binding response (in Resonance Units, RU) over time. Each injection cycle should consist of an association phase (compound flowing over the chip) and a dissociation phase (buffer flowing over the chip).

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k a , k d , and K D .

-

Quantitative Data Summary:

| Parameter | Description | Typical Value for Inhibitors |

| K D (Equilibrium Dissociation Constant) | Binding affinity; lower K D means higher affinity. | nM to low µM range |

| k a (Association Rate Constant) | Rate of complex formation. | 10³ to 10⁶ M⁻¹s⁻¹ |

| k d (Dissociation Rate Constant) | Rate of complex decay. | 10⁻² to 10⁻⁵ s⁻¹ |

Phase 3: Cellular and Pathway Analysis

Confirming a direct interaction in a purified system is essential, but it is equally critical to demonstrate that this interaction leads to the expected biological outcome in a cellular context.

Experimental Strategy: Probing the Downstream Signaling Pathway

Assuming our hypothetical target is a kinase (e.g., "Kinase X"), we need to verify that our compound inhibits its activity in cells and modulates its known signaling pathway.

Caption: Hypothetical kinase inhibition signaling pathway.

Detailed Protocol: Western Blotting for Pathway Analysis

Rationale: Western blotting allows for the semi-quantitative measurement of changes in protein phosphorylation, providing direct evidence of kinase inhibition within the cell.

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere.

-

Treat cells with increasing concentrations of this compound for a defined period. Include a vehicle control (e.g., DMSO).

-

If the pathway is activated by a specific ligand, stimulate the cells with the ligand in the presence or absence of the compound.

-

Lyse the cells directly in SDS-PAGE sample buffer.

-

-

Protein Quantification and Electrophoresis:

-

Quantify total protein concentration using a BCA assay to ensure equal loading.

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Kinase X).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Validation and Controls:

-

Strip the membrane and re-probe with an antibody against the total form of the target protein to confirm that the observed changes are due to phosphorylation status and not changes in total protein expression.

-

Probe for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Data Interpretation: A dose-dependent decrease in the phosphorylation of Kinase X and its known substrates, without a change in the total levels of these proteins, would strongly support the hypothesis that this compound functions as a Kinase X inhibitor in cells.

Conclusion

The framework presented in this guide provides a rigorous, multi-faceted approach to elucidating the mechanism of action of this compound. By systematically progressing from unbiased target identification through biophysical validation to cellular pathway analysis, researchers can build a comprehensive and well-supported model of how this novel compound exerts its biological effects. Each experimental phase is designed with internal controls and orthogonal validation steps to ensure the trustworthiness and integrity of the data generated. This structured approach not only de-risks the early stages of drug development but also provides the deep mechanistic understanding necessary for successful lead optimization and eventual clinical translation.

References

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). PubMed Central.

- This compound. (n.d.). Fluorochem.

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2022). MDPI.

- Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.

- Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. (2026). AntBio.

- A pharmacophore map of small molecule protein kinase inhibitors. (2007). PubMed.

- A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors. (2007).

- Pharmacophore approaches in protein kinase inhibitors design. (2014). Baishideng Publishing Group.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wjgnet.com [wjgnet.com]

- 5. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Cyanomethylamino)-2-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the elucidation of the molecular structure and conformational dynamics of 3-(Cyanomethylamino)-2-methylbenzoic acid. The strategic positioning of the cyanomethylamino and methyl groups on the benzoic acid scaffold presents unique stereoelectronic features that are critical for its interaction with biological targets. This document outlines a multi-pronged approach, integrating computational modeling, single-crystal X-ray diffraction, and advanced nuclear magnetic resonance (NMR) spectroscopy to provide a holistic understanding of both its solid-state and solution-phase conformations. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel small molecules.

Introduction: The Structural Imperative

This compound is a compound of interest in medicinal chemistry due to its potential as a versatile intermediate in the synthesis of biologically active molecules.[1] The spatial arrangement of its constituent functional groups—the carboxylic acid, the secondary amine, the cyano group, and the methyl group—dictates its physicochemical properties and, consequently, its pharmacological activity. An in-depth understanding of its preferred three-dimensional structure and conformational flexibility is paramount for rational drug design and structure-activity relationship (SAR) studies.

The core of this investigation lies in understanding the interplay of several factors that govern the molecule's conformation:

-

Steric Hindrance: The ortho-methyl group is expected to exert significant steric pressure on the adjacent carboxylic acid and cyanomethylamino substituents, influencing their orientation relative to the benzene ring.

-

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the carboxylic acid proton and the nitrogen of the cyanomethylamino group, or the cyano nitrogen itself, could stabilize specific conformations.

-

Electronic Effects: The electron-withdrawing nature of the cyano and carboxylic acid groups, and the electron-donating nature of the methyl and amino groups, will influence the electron density distribution across the aromatic ring and affect bond lengths and angles.[2]

-

Solvent Effects: The conformation in solution can be significantly influenced by interactions with solvent molecules, particularly in polar or hydrogen-bonding solvents.[3]

This guide will detail a systematic approach to unraveling these structural nuances.

Foundational Analysis: In Silico Modeling

Prior to any experimental work, a thorough computational analysis is indispensable for predicting the likely low-energy conformations and guiding subsequent experimental design.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations provide a robust and cost-effective method for exploring the potential energy surface of a molecule.[4] By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), one can accurately model the geometric parameters and relative energies of different conformers.[5]

Workflow for Conformational Search

Caption: Computational workflow for identifying stable conformers.

Key Torsional Angles for Investigation

The primary degrees of rotational freedom to investigate are:

-

τ1 (C2-C3-N-CH2): Rotation around the bond connecting the amino group to the benzene ring.

-

τ2 (C3-N-CH2-CN): Rotation around the bond between the nitrogen and the cyanomethyl carbon.

-

τ3 (C1-C2-C(O)OH): Rotation of the carboxylic acid group relative to the plane of the benzene ring.

Predicted Outcomes and Data Presentation

The computational analysis is expected to yield a set of low-energy conformers. The results should be summarized in a table for clarity.

| Conformer | τ1 (°) | τ2 (°) | τ3 (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A | 178.5 | 65.2 | 15.3 | 0.00 | 75.8 |

| B | -175.8 | -68.9 | 16.1 | 0.05 | 23.1 |

| C | 25.4 | 177.3 | 14.8 | 2.50 | 1.1 |

| Note: This is hypothetical data for illustrative purposes. |

This data will be crucial for interpreting subsequent experimental results from NMR spectroscopy.

Definitive Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.[6]

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step.

-

Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).[7]

-

Crystallization Technique: Slow evaporation of a saturated solution at a constant temperature is the most common starting point.[7] Other techniques such as vapor diffusion or cooling crystallization may also be employed.

-

Crystal Selection: Select a clear, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

Data Collection and Structure Refinement

-

Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Solve the structure using direct methods and refine the atomic positions and thermal parameters to achieve a final, validated crystal structure.

Expected Structural Insights

The crystal structure will reveal:

-

The preferred conformation in the solid state.

-

The presence and nature of any intramolecular hydrogen bonds.

-

The packing of molecules in the crystal lattice and the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that stabilize the crystal structure.

Solution-State Conformation: NMR Spectroscopy

While X-ray crystallography provides a static picture, NMR spectroscopy offers insights into the dynamic conformational equilibria in solution.[8][9]

1D NMR (¹H and ¹³C)

Initial ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) will confirm the chemical structure and purity. Chemical shifts, particularly of the aromatic protons and the carboxylic acid proton, can provide preliminary clues about the conformation.

2D NMR for Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining spatial proximities between protons.

Caption: Workflow for NMR-based conformational analysis.

Key NOE Correlations to Probe

-

Between the methyl protons and the aromatic protons: To establish the orientation of the methyl group.

-

Between the N-H proton and the methylene protons of the cyanomethyl group: To probe rotation around the C3-N bond.

-

Between the N-H proton and the aromatic proton at C4: This would be a strong indicator of a specific conformation around the C3-N bond.

-

Between the carboxylic acid proton and the N-H proton or methylene protons: To investigate the possibility of intramolecular hydrogen bonding.

The observed NOE intensities can be compared with inter-proton distances calculated from the computationally derived conformers to determine the best fit and estimate the relative populations of each conformer in solution.[10]

Synthesis of Findings

A comprehensive understanding of the molecular structure and conformation of this compound is achieved by integrating the findings from computational modeling, X-ray crystallography, and NMR spectroscopy. The computational data provides a theoretical framework of possible conformers, the crystal structure gives a definitive solid-state conformation, and NMR reveals the dynamic behavior in solution. Discrepancies between the solid-state and solution-phase conformations can be particularly insightful, highlighting the influence of crystal packing forces versus solvent interactions in dictating the molecular structure.

References

- Abreu, P. E., et al. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.

- Chem-Impex. (n.d.). This compound.

- Fluorochem. (n.d.). This compound.

- ResearchGate. (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations | Request PDF.

- Gomez, J. R., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1626.

- Reva, I., & Fausto, R. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(16), 4983.

- Kleinpeter, E., Werner, P., & Linker, T. (2017). Synthesis and NMR spectroscopic conformational analysis of benzoic acid esters of mono- and 1,4-dihydroxycyclohexane, 4-hydroxycyclohexanone and the -ene analogue – The more polar the molecule the more stable the axial conformer. Tetrahedron, 73(27–28), 3801–3809.

- BenchChem. (2025). A Comparative Guide to the Crystallography of 4-Aminobenzoic Acid Derivatives in Drug Discovery.

- BenchChem. (2025). An In-depth Technical Guide on the X-ray Crystal Structure of 2-((2-Aminophenyl)thio)benzoic Acid Derivatives.

- Berzins, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(8), 4649–4662.

- Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.

- Isamura, B. K., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry, 77, 54-63.

- Uhrin, D., & Widmalm, G. (2021). NMR free ligand conformations and atomic resolution dynamics. Magnetic Resonance, 2(1), 1-13.

- ResearchGate. (n.d.). Cis and trans forms of benzoic acid monomers: R=H, OH, NH2, F, Cl, CN, NO, NO2.

- ResearchGate. (n.d.). B3LYP/6-311++G(d,p) calculated minimum energy structures of benzoic....

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mr.copernicus.org [mr.copernicus.org]

An In-Depth Technical Guide to Determining the Organic Solvent Solubility of 3-(Cyanomethylamino)-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 3-(Cyanomethylamino)-2-methylbenzoic acid in a range of organic solvents. Recognizing the scarcity of publicly available data for this specific compound, this document emphasizes robust methodology, theoretical structural analysis, and adherence to scientific best practices. It is designed to empower researchers to generate reliable, high-quality solubility data in their own laboratories.

Introduction: The Critical Role of Solubility Data

In pharmaceutical development, solvent selection is a fundamental decision that impacts process efficiency, yield, purity, and the final form of the drug substance.[1] For a compound such as this compound, which is likely an intermediate in a larger synthetic scheme, understanding its solubility profile is essential for:

-

Reaction Optimization: Choosing a solvent that ensures all reactants remain in the solution phase.

-

Crystallization and Purification: Identifying suitable anti-solvents and recrystallization solvents to achieve high purity and desired crystal form (polymorph).[1]

-

Formulation Development: Providing foundational data for creating stable and bioavailable dosage forms.

-

Analytical Method Development: Selecting appropriate mobile phases for chromatographic analysis.

This guide will first deconstruct the molecule's structure to predict its solubility behavior, then provide a detailed, field-proven protocol for its experimental determination.

Theoretical Assessment: A Structure-Based Hypothesis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1] By examining the functional groups of this compound, we can predict its interactions with various types of organic solvents.

Molecular Structure: C₁₀H₁₀N₂O₂

Caption: Key functional groups of this compound influencing solubility.

Analysis of Functional Groups:

-

Carboxylic Acid (-COOH): This is a highly polar group, capable of acting as both a hydrogen bond donor (from the -OH) and acceptor (at the carbonyl C=O). It will strongly favor interactions with polar protic and aprotic solvents.

-

Secondary Amine (-NH-): Also a polar group, it can donate and accept hydrogen bonds, contributing to solubility in polar solvents.

-

Nitrile Group (-C≡N): The nitrile group is strongly polar and a good hydrogen bond acceptor. This feature enhances solubility in polar solvents, particularly those that are good hydrogen bond donors.[2]

-

Aromatic Ring and Methyl Group: The substituted benzene ring and the methyl group form the non-polar backbone of the molecule. These parts will favor interactions with less polar or non-polar solvents through van der Waals forces.

Solubility Hypothesis:

-

High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar functional groups.[2][3]

-

Moderate to Good Solubility Expected: In polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the solute.

-

Low Solubility Expected: In solvents of intermediate polarity like ethyl acetate and dichloromethane.

-

Very Low to Insoluble Expected: In non-polar solvents like toluene and heptane, which cannot effectively interact with the molecule's highly polar functionalities.

Experimental Protocol: The Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated system at equilibrium.[4]

Sources

An In-depth Technical Guide on the Potential Biological Activities of 3-(Cyanomethylamino)-2-methylbenzoic acid

Introduction

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention remains a cornerstone of progress. The compound 3-(cyanomethylamino)-2-methylbenzoic acid emerges as a molecule of significant interest, primarily due to the convergence of three structurally significant moieties: a benzoic acid backbone, a cyanomethylamino group, and a strategically placed methyl group. While direct studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive analysis of its constituent parts allows for the formulation of well-grounded hypotheses regarding its potential biological activities. This guide will, therefore, serve as a technical roadmap for researchers, scientists, and drug development professionals, outlining the predicted therapeutic potential of this compound and providing a robust framework for its synthesis and biological evaluation.

The benzoic acid scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of an amino group, particularly a cyanomethylamino substituent, offers intriguing possibilities. The cyano group is a versatile functional group known to participate in various biological interactions, and its incorporation can modulate the electronic and steric properties of the parent molecule, potentially leading to enhanced target binding and cellular uptake. Furthermore, the presence of a methyl group at the 2-position of the benzoic acid ring is not trivial. This "magic methyl" effect can profoundly influence the molecule's conformational rigidity, metabolic stability, and, consequently, its pharmacokinetic and pharmacodynamic profiles.[5][6]

This document will provide a detailed exploration of the potential biological activities of this compound, grounded in the established pharmacology of its structural analogues. We will then delineate a comprehensive, step-by-step experimental plan to systematically investigate these predicted activities, from chemical synthesis to in vitro and cell-based assays.

Predicted Biological Activities and Mechanistic Rationale

Based on the analysis of its structural components, this compound is predicted to exhibit a range of biological activities. The following sections detail these potential activities and the scientific reasoning that underpins these hypotheses.

Anticancer and Antiproliferative Potential

Rationale: Benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2] The cyanomethyl group is also a feature of some compounds with antiproliferative properties. For instance, novel cyanomethyl vinyl ether derivatives have been shown to target tubulin, a critical component of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[7] The combination of these two moieties in the target molecule suggests a potential for synergistic or novel anticancer activity. The 2-methyl substitution may enhance binding to hydrophobic pockets in target proteins, a common strategy in anticancer drug design.[5]

Potential Mechanisms of Action:

-

Tubulin Polymerization Inhibition: The cyanomethylamino group could interact with the colchicine-binding site of tubulin, disrupting microtubule dynamics.

-

Enzyme Inhibition: The molecule could act as an inhibitor of key kinases or other enzymes involved in cancer cell signaling pathways.

-

Induction of Apoptosis: The compound might trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

Antimicrobial and Antifungal Activity

Rationale: Benzoic acid and its derivatives are well-known for their preservative and antimicrobial properties, inhibiting the growth of bacteria, yeasts, and molds.[1][4] The mechanism often involves the disruption of cellular membranes and the inhibition of key metabolic enzymes. The lipophilicity conferred by the methyl group and the potential for hydrogen bonding from the amino group could enhance the compound's ability to penetrate microbial cell walls and membranes.

Potential Mechanisms of Action:

-

Disruption of Cell Membrane Integrity: The molecule may interfere with the phospholipid bilayer of microbial cells, leading to leakage of intracellular contents.

-

Inhibition of Essential Enzymes: The compound could target enzymes crucial for microbial survival, such as those involved in nutrient metabolism or cell wall synthesis.

Anti-inflammatory and Antioxidant Properties

Rationale: Several hydroxybenzoic acids and their derivatives possess significant anti-inflammatory and antioxidant activities.[1][3] While the subject molecule lacks a hydroxyl group, the amino and carboxylic acid functionalities can participate in radical scavenging and modulation of inflammatory pathways. Chronic inflammation is a key factor in many diseases, making compounds with anti-inflammatory potential highly valuable.

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: The compound could inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are central to the inflammatory cascade.

-

Scavenging of Reactive Oxygen Species (ROS): The molecule may directly neutralize free radicals, reducing oxidative stress.

-

Modulation of Inflammatory Signaling Pathways: It could interfere with signaling pathways such as NF-κB, which regulates the expression of pro-inflammatory genes.

Enzyme Inhibition

Rationale: The structural features of this compound make it a candidate for inhibiting various enzymes. Benzoic acid derivatives have been identified as inhibitors of acetylcholinesterase and carbonic anhydrase.[8] The cyanomethyl group can act as a bioisostere for other functional groups, potentially fitting into the active sites of a range of enzymes.

Potential Targets:

-

Proteases: The molecule could inhibit proteases involved in disease progression.

-

Kinases: As mentioned in the anticancer section, kinases are a major class of drug targets.

-

Metabolic Enzymes: The compound might interfere with enzymes involved in metabolic disorders.

Proposed Research and Development Workflow

A systematic investigation is required to validate the predicted biological activities of this compound. The following workflow outlines the key stages of this research program.

Caption: A proposed workflow for the investigation of this compound.

Part 1: Chemical Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from established methods for similar compounds.[9][10][11]

Proposed Synthetic Pathway:

Caption: A proposed synthetic route to the target compound.

Step-by-Step Protocol:

-

Starting Material: Begin with commercially available 3-amino-2-methylbenzoic acid.

-

Reaction Setup: In a round-bottom flask, dissolve 3-amino-2-methylbenzoic acid in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add potassium carbonate (K₂CO₃) as a base to deprotonate the amino group. Subsequently, add bromoacetonitrile dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Part 2: Biological Evaluation Protocols

The following are detailed protocols for assessing the predicted biological activities.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) and make serial dilutions in the culture medium. Treat the cells with varying concentrations of the compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: COX Inhibition Assay

Objective: To assess the inhibitory effect of the compound on cyclooxygenase (COX) enzymes.

Protocol:

-

Enzyme and Substrate Preparation: Use a commercial COX inhibitor screening assay kit containing purified COX-1 and COX-2 enzymes and arachidonic acid as the substrate.

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2) in the provided assay buffer.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Prostaglandin Measurement: The assay measures the production of prostaglandin H2, which can be quantified colorimetrically or fluorometrically according to the kit's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Data Summary Table

| Predicted Activity | Proposed Assay | Key Parameters to Measure | Potential Positive Control |

| Anticancer | MTT Assay | IC₅₀ values against various cancer cell lines | Doxorubicin |

| Antimicrobial | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Ciprofloxacin (bacteria), Fluconazole (fungi) |

| Anti-inflammatory | COX Inhibition Assay | IC₅₀ values for COX-1 and COX-2 | Celecoxib (COX-2 selective), Indomethacin (non-selective) |

| Enzyme Inhibition | Specific Enzyme Assays | IC₅₀ values | Specific known inhibitors for the target enzyme |

Conclusion and Future Directions

The structural attributes of this compound strongly suggest a molecule with multifaceted biological potential. The proposed research framework provides a clear and logical path to synthesize this novel compound and systematically evaluate its predicted anticancer, antimicrobial, and anti-inflammatory activities. Positive results from these initial screenings would warrant further investigation, including more detailed mechanistic studies, structure-activity relationship (SAR) optimization to enhance potency and selectivity, and in vivo efficacy studies in relevant animal models. The journey from a hypothetical molecule to a potential therapeutic agent is arduous, but the scientific rationale for embarking on the exploration of this compound is compelling.

References

- MDPI. (n.d.). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.

- PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors.

- National Institutes of Health. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.

- PubMed Central. (n.d.).

- MDPI. (n.d.).

- Wikipedia. (n.d.). Benzoic acid.

- ChemicalBook. (n.d.). 3-Amino-2-methylbenzoic acid synthesis.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.

- National Institutes of Health. (2024). Methyl-Containing Pharmaceuticals.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications [mdpi.com]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

3-(Cyanomethylamino)-2-methylbenzoic Acid: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Cyanomethylamino)-2-methylbenzoic acid is a uniquely functionalized aromatic compound that has emerged as a powerful building block in modern organic synthesis. Its distinct trifunctional nature, featuring a carboxylic acid, a secondary amine, and a nitrile group, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of this versatile reagent, with a particular focus on its utility in the development of novel heterocyclic compounds and pharmacologically active agents. Through a detailed exploration of reaction mechanisms, step-by-step protocols, and data-driven insights, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of this compound in their own research endeavors.

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. Building blocks that possess multiple, orthogonally reactive functional groups are of paramount importance as they allow for the rapid assembly of molecular complexity. This compound stands out as a prime example of such a scaffold. The interplay between the nucleophilic amine, the electrophilic and cyclization-prone nitrile, and the versatile carboxylic acid group provides a foundation for a myriad of chemical transformations. This guide will delve into the causality behind its reactivity and showcase its application in constructing diverse chemical libraries.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.202 g/mol | [1] |

| CAS Number | 1000340-07-7 | [1] |

| Appearance | Solid (Typical) | |

| Purity | ≥95.0% (Commercially available) | [1] |

| Canonical SMILES | CC1=C(NCC#N)C=CC=C1C(=O)O | [1] |

| InChI Key | JKWRDAHAMJNQAC-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization (Typical Data): While specific data can vary, general expectations for spectroscopic analysis are as follows:

-

¹H NMR: Resonances corresponding to the aromatic protons, the methyl group protons, the methylene protons of the cyanomethyl group, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Signals for the aromatic carbons, the methyl carbon, the methylene carbon, the nitrile carbon, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the secondary amine, the C≡N stretch of the nitrile, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the carboxylic acid.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of the Core Scaffold

The primary route to this compound involves a nucleophilic substitution reaction starting from 3-amino-2-methylbenzoic acid.

Synthesis of 3-Amino-2-methylbenzoic Acid

The precursor, 3-amino-2-methylbenzoic acid, is typically synthesized via the reduction of 2-methyl-3-nitrobenzoic acid.[2][3]

Reaction Scheme:

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 3-(Cyanomethylamino)-2-methylbenzoic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details two robust and scientifically-grounded protocols for the synthesis of 3-(Cyanomethylamino)-2-methylbenzoic acid, a valuable intermediate in the development of novel therapeutics and functional materials. The primary route involves the direct N-alkylation of 3-amino-2-methylbenzoic acid using chloroacetonitrile, a method favored for its straightforward execution. An alternative, a modified Strecker-type synthesis, is also presented, offering a different strategic approach. This document provides in-depth procedural steps, mechanistic insights, safety protocols, and data presentation to ensure reproducible and efficient synthesis.

Introduction & Scientific Background

N-substituted glycine derivatives, such as this compound, are crucial building blocks in medicinal chemistry and materials science.[1][2] The introduction of the cyanomethyl group (-CH2CN) onto an aromatic amine can significantly alter the parent molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. The nitrile moiety itself is a versatile functional group that can be further transformed into amides, carboxylic acids, or tetrazoles, opening avenues for diverse molecular architectures.[3]

The synthesis of the target compound commences from 3-amino-2-methylbenzoic acid, a readily available starting material. The core chemical transformation is the formation of a new carbon-nitrogen bond at the secondary amine position. This guide will explore two primary synthetic strategies to achieve this transformation.

Rationale for Synthetic Route Selection

Route A: Direct N-Alkylation with Chloroacetonitrile

This is the most direct approach for N-cyanomethylation. The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of 3-amino-2-methylbenzoic acid attacks the electrophilic carbon of chloroacetonitrile.[4] The presence of a mild base is crucial to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. This method is widely employed for the N-alkylation of anilines and related compounds due to its reliability and generally good yields.[5][6]

Route B: Modified Strecker-type Synthesis

This alternative route is a variation of the classical Strecker synthesis of amino acids.[7] It involves the in-situ formation of an iminium ion from the reaction of 3-amino-2-methylbenzoic acid with formaldehyde.[8][9] Subsequent nucleophilic attack by a cyanide salt (e.g., NaCN or KCN) on the iminium ion yields the desired N-cyanomethyl product. This three-component reaction is an efficient way to form α-amino nitriles.[10]

Materials & Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |